molecular formula C11H14F3NO2S2 B2464803 3-(Thiophen-3-yl)-1-((3,3,3-trifluoropropyl)sulfonyl)pyrrolidine CAS No. 2188202-87-9

3-(Thiophen-3-yl)-1-((3,3,3-trifluoropropyl)sulfonyl)pyrrolidine

Cat. No. B2464803
CAS RN: 2188202-87-9
M. Wt: 313.35
InChI Key: ZOSIPUCGVYAQQC-UHFFFAOYSA-N
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Description

3-(Thiophen-3-yl)-1-((3,3,3-trifluoropropyl)sulfonyl)pyrrolidine, also known as TTPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Structural Studies

  • Rearrangement Reactions : A study on the rearrangement of threonine and serine-based N-(3-Phenylprop-2-yn-1-yl) sulfonamides yielding chiral pyrrolidin-3-ones outlined a new approach to synthesizing these compounds, providing insights into the mechanism and scope of this unexpected reaction outcome (Králová et al., 2019).

  • Photovoltaic Applications : The development of dicopper(I) complexes incorporating acetylide-functionalized pyridinyl-based ligands, including those with thiophene-2-yl units, for use in dye-sensitized solar cells, highlights the potential of such structures in photovoltaic applications (Jayapal et al., 2018).

  • Polymeric Materials : Research on soluble fluorinated polyamides containing pyridine and sulfone moieties demonstrates the synthesis and properties of novel materials with potential applications in electronics and photonics, showcasing the versatility of incorporating pyrrolidine and sulfone groups into high-performance polymers (Liu et al., 2013).

Biological and Pharmacological Investigations

  • Anticancer Agents : A study on substituted N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamide as anticancer agents underscores the therapeutic potential of compounds with similar structural motifs, offering a foundation for future drug development (Redda et al., 2011).

  • PI3 Kinase Inhibitors : The synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives, including those with sulfonyl substituents, as novel PI3 kinase p110α inhibitors, highlight the importance of these compounds in developing cancer therapeutics (Hayakawa et al., 2007).

properties

IUPAC Name

3-thiophen-3-yl-1-(3,3,3-trifluoropropylsulfonyl)pyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3NO2S2/c12-11(13,14)3-6-19(16,17)15-4-1-9(7-15)10-2-5-18-8-10/h2,5,8-9H,1,3-4,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOSIPUCGVYAQQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CSC=C2)S(=O)(=O)CCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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